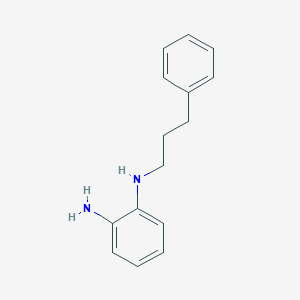

1-N-(3-phenylpropyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

2-N-(3-phenylpropyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYWMBQCQVGBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzene-1,2-diamine with 1-Bromo-3-phenylpropane

One of the most direct methods involves the nucleophilic substitution reaction where benzene-1,2-diamine is reacted with 1-bromo-3-phenylpropane under basic or neutral conditions.

- Reaction conditions: Typically, the reaction is conducted in an inert solvent like ethanol or acetonitrile, sometimes in the presence of a base (e.g., potassium carbonate) to deprotonate the amine and enhance nucleophilicity.

- Outcome: Monoalkylation occurs preferentially on one amino group, yielding 1-N-(3-phenylpropyl)benzene-1,2-diamine.

- Purification: The product is purified by extraction and chromatographic methods.

This method is supported by alkylation steps described in literature where 1-bromo-3-phenylpropane is used to alkylate amines after suitable protection and deprotection steps.

Protection–Deprotection Strategy

To improve selectivity, protection of one amino group is often employed:

- Protection: Use of Boc (tert-butyloxycarbonyl) or phthalimide groups to mask one amino group.

- Alkylation: The free amino group is then alkylated with 1-bromo-3-phenylpropane.

- Deprotection: Removal of the protecting group (e.g., with trifluoroacetic acid for Boc, or hydrazine for phthalimide) regenerates the free diamine.

This method is exemplified in the synthesis of related substituted benzene-1,2-diamines, where Boc protection followed by alkylation and TFA deprotection yielded high-purity products.

Use of Carbonyldiimidazole (CDI) Activation

In some advanced syntheses, carbonyldiimidazole is employed to activate benzene-1,2-diamine or related intermediates for further functionalization:

- Reaction of benzene-1,2-diamine with CDI forms reactive intermediates.

- Subsequent nucleophilic substitution or coupling with alkyl halides or amines leads to the desired alkylated diamine.

- This method allows for precise control and can facilitate the introduction of other substituents if needed.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of amine | Boc anhydride, room temp, inert solvent | >90 | Protects one amino group selectively |

| Alkylation | 1-bromo-3-phenylpropane, K2CO3, ethanol, reflux | 60–80 | Monoalkylation of free amino group |

| Deprotection | Trifluoroacetic acid (TFA), room temp | >90 | Removes Boc protecting group cleanly |

| Direct alkylation (no protection) | Benzene-1,2-diamine + 1-bromo-3-phenylpropane, base, solvent | 50–70 | Less selective, possible over-alkylation |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H NMR typically shows aromatic protons (δ 7.0–7.5 ppm), methylene protons adjacent to nitrogen (δ 2.5–3.5 ppm), and amino protons as broad signals.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 1-N-(3-phenylpropyl)benzene-1,2-diamine.

- Chromatography: HPLC or TLC confirms purity and reaction completion.

For example, in related compounds, ^1H NMR signals for Ar-CH2 and NH2 protons are well resolved, and retention times in HPLC-MS align with theoretical values.

Research Findings and Comparative Analysis

- The protection–deprotection approach yields higher selectivity and purity compared to direct alkylation.

- Microwave-assisted heating for alkylation has been reported to improve yields and reduce reaction times but requires optimization to avoid decomposition.

- Using CDI for intermediate activation offers versatility for further functionalization beyond simple alkylation.

- Alkylation with 1-bromo-3-phenylpropane is a reliable method, but reaction parameters such as solvent, temperature, and base choice significantly affect yields and selectivity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | Reaction of benzene-1,2-diamine with 1-bromo-3-phenylpropane | Simple, fewer steps | Moderate selectivity, side reactions possible |

| Protection–Deprotection | Boc or phthalimide protection, alkylation, then deprotection | High selectivity and purity | Additional steps increase time and cost |

| CDI Activation | Activation of diamine with carbonyldiimidazole before alkylation | Versatile for complex derivatives | More complex, requires careful control |

Chemical Reactions Analysis

Types of Reactions

1-N-(3-phenylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Substituted aromatic compounds

Scientific Research Applications

1-N-(3-phenylpropyl)benzene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting the nuclear translocation of NF-κB p65 without affecting the degradation of IκB. This unique mechanism involves blocking the DNA-binding activity of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes . The molecular targets include NF-κB p65 and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of benzene-1,2-diamine derivatives are highly dependent on substituent groups. Below is a comparative analysis of JSH-23 and analogous compounds:

Table 1: Key Features of JSH-23 and Related Compounds

Biological Activity

1-N-(3-phenylpropyl)benzene-1,2-diamine, also known as JSH-23, is a synthetic organic compound that belongs to the class of aromatic amines. Its structure features a benzene ring with two amine groups and a phenylpropyl substituent, which contributes to its unique biological properties. This article explores the biological activity of JSH-23, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-N-(3-phenylpropyl)benzene-1,2-diamine is C15H18N2. The compound's structure is characterized by the following features:

- Aromatic rings : The presence of benzene rings enhances stability and lipophilicity.

- Amine groups : These functional groups are critical for biological interactions.

The biological activity of JSH-23 is primarily attributed to its ability to interact with various molecular targets in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : JSH-23 has been shown to inhibit specific enzymes that are pivotal in cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.

- Receptor Binding : The compound may bind to receptors involved in neurotransmission and cell proliferation, affecting physiological responses.

Biological Activities

Research indicates several significant biological activities associated with JSH-23:

Anticancer Activity

JSH-23 has demonstrated promising anticancer properties in various studies. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that JSH-23 inhibits the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) .

- Mechanistic Studies : It has been suggested that the compound modulates key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancers .

Antimicrobial Properties

Preliminary studies indicate that JSH-23 may possess antimicrobial activity against certain bacterial strains. This aspect is still under investigation but shows potential for therapeutic applications in treating infections.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What is the molecular mechanism of 1-N-(3-phenylpropyl)benzene-1,2-diamine in inhibiting NF-κB activation?

- Methodological Answer : The compound acts as a cell-permeable inhibitor of NF-κB p65 nuclear translocation, with an IC₅₀ of 33.2 µM, as determined via Luminex® xMAP® technology. Researchers should validate inhibition using techniques like immunofluorescence to track p65 localization or luciferase reporter assays to measure transcriptional activity .

Q. How can researchers synthesize 1-N-(3-phenylpropyl)benzene-1,2-diamine with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 1,2-diaminobenzene with 3-phenylpropyl halides. Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity should be confirmed by HPLC (e.g., Chromolith® columns with UV detection at 254 nm) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structural modifications enhance the inhibitory potency of 1-N-(3-phenylpropyl)benzene-1,2-diamine against NF-κB?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that:

- Methyl substitution at the 4-position (as in JSH-23, a derivative) improves solubility and activity.

- Phenylpropyl chain length modulates membrane permeability.

Computational docking (e.g., AutoDock Vina) can predict binding interactions with NF-κB nuclear transport proteins .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time). Standardize protocols by:

- Using a common cell line (e.g., HEK293T for NF-κB reporter assays).

- Validating IC₅₀ via dose-response curves with triplicate replicates.

- Cross-referencing with independent methods like Western blotting for p65 nuclear/cytosolic fractionation .

Q. What crystallographic methods are suitable for determining the compound’s solid-state structure?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement and OLEX2 for structure solution. Key parameters include:

- Data collection : High-resolution (<1.0 Å) synchrotron data.

- Refinement : Anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factors (R₁ < 5%) and electron density maps for accuracy .

Q. How to design in vivo studies to evaluate the compound’s anti-inflammatory efficacy?

- Methodological Answer : Use murine models (e.g., LPS-induced sepsis or collagen-induced arthritis):

- Dosing : 10–50 mg/kg intraperitoneally, based on pharmacokinetic profiles.

- Endpoints : Measure serum cytokines (TNF-α, IL-6) via ELISA and histopathological scoring of inflamed tissues.

- Controls : Include a positive control (e.g., dexamethasone) and vehicle .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer : Stability studies indicate:

- Storage : -20°C in anhydrous DMSO (avoid freeze-thaw cycles).

- Decomposition monitoring : Regular HPLC analysis to detect oxidation byproducts (e.g., quinone formation).

- Light sensitivity : Use amber vials to prevent photodegradation .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.